Alk-IN-6 Biochemical Potency Against Wild-Type and Crizotinib-Resistant Mutant ALK
Alk-IN-6 demonstrates nanomolar inhibitory activity against both wild-type ALK and key mutant variants (ALK F1196M and ALK F1174L) that are associated with clinical resistance to crizotinib. These data provide a quantitative basis for selecting Alk-IN-6 in models harboring these specific resistance mutations. [1]
| Evidence Dimension | IC50 (nM) |
|---|---|
| Target Compound Data | ALK WT: 71 nM; ALK F1196M: 18.72 nM; ALK F1174L: 36.81 nM |
| Comparator Or Baseline | Crizotinib: ALK WT: ~34.5-80 nM; ALK F1196M: ~1540 nM (resistant); ALK F1174L: ~165-199 nM |
| Quantified Difference | Alk-IN-6 retains potency against F1196M (~82-fold lower IC50 vs. crizotinib) and shows improved potency against F1174L |
| Conditions | In vitro biochemical kinase inhibition assays. Crizotinib comparator data are derived from separate peer-reviewed studies and prescribing information. [1] [2] |
Why This Matters
This data directly informs selection for research models involving crizotinib-resistant NSCLC, where Alk-IN-6 maintains efficacy unlike the first-generation comparator.
- [1] Das D, et al. Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model. Bioorg Med Chem Lett. 2019 Jun 15;29(12):1514-1517. View Source
- [2] Table 8. IC50 values of ALK inhibitors against wild-type and mutant ALK. PMC, 2022. View Source
